(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol
Overview
Description
“(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the CAS Number: 1537395-74-6. It has a molecular weight of 193.18 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazol-3-yl ring attached to a 4-fluorophenyl group and a methanol group . The exact 3D structure and topology would require more specific data or computational modeling for accurate representation.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, etc.) would require more detailed information or experimental data.Scientific Research Applications
Synthesis and Structural Characterization
- The compound's derivatives have been synthesized and crystallized for structure determination using single crystal diffraction, highlighting their planar structure apart from the fluorophenyl groups, which are oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
- Crystal structures of related triazole compounds with moderate α-glycosidase inhibition activity have been reported, emphasizing the importance of dihedral angles and intermolecular interactions in the molecular structure (Gonzaga et al., 2016).
Catalytic and Chemical Reactions
- A study reported a catalyst- and solvent-free synthesis approach for related heterocyclic compounds using microwave-assisted Fries rearrangement, highlighting the efficiency and specificity of the synthesis process (Moreno-Fuquen et al., 2019).
- The synthesis and characterization of related triazole derivatives incorporating an α-ketoester functionality, which forms self-assembled dimers in the solid state, have been described. These interactions were analyzed using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Antimicrobial Applications
- A study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity, indicating the potential therapeutic applications of these compounds (Nagamani et al., 2018).
Safety and Hazards
The compound has been associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-(1H-1,2,4-triazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)8(14)9-11-5-12-13-9/h1-5,8,14H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEUONMKIQTRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=NN2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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